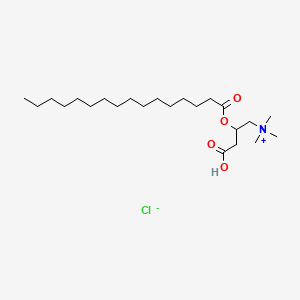

D-Palmitoylcarnitine chloride

描述

属性

IUPAC Name |

(3-carboxy-2-hexadecanoyloxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMKNLFIHBMGQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463002 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6865-14-1 | |

| Record name | Palmitoyl carnitine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006865141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PALMITOYLCARNITINE HYDROCHLORIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIL57224QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Neurotoxic Cascade of Palmitoylcarnitine: A Technical Guide to its Neuronal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoylcarnitine, an ester derivative of carnitine and the long-chain fatty acid palmitic acid, is a critical intermediate in fatty acid metabolism. While essential for energy production through its transport of fatty acids into the mitochondria, emerging evidence implicates elevated levels of palmitoylcarnitine, particularly L-Palmitoylcarnitine, in neuronal dysfunction and neurodegenerative processes. This technical guide provides an in-depth exploration of the molecular mechanisms by which palmitoylcarnitine exerts its effects on neurons, with a focus on the signaling pathways, quantitative data from key experiments, and detailed experimental methodologies.

A Note on Stereoisomers: The majority of current research has focused on the biological effects of L-Palmitoylcarnitine or racemic mixtures (DL-Palmitoylcarnitine). Data specifically characterizing the neuronal impact of D-Palmitoylcarnitine chloride remains limited. While some studies on other carnitine derivatives suggest stereospecific effects, others indicate a lack of stereoselectivity for certain actions of palmitoylcarnitine in non-neuronal cells.[1] Therefore, this guide primarily details the established mechanisms of L-Palmitoylcarnitine, while acknowledging the critical need for further research into the specific actions of the D-isomer.

Core Mechanisms of Action

L-Palmitoylcarnitine's neurotoxic effects appear to be driven by a cascade of interconnected cellular events, primarily revolving around mitochondrial dysfunction, calcium dyshomeostasis, and the subsequent aberrant signaling that leads to hallmarks of neurodegeneration.

Mitochondrial Dysfunction and Increased Fission

L-Palmitoylcarnitine has been shown to induce significant mitochondrial dysfunction in neuronal cells.[2][3][4] A key manifestation of this is the promotion of mitochondrial fission, the process by which mitochondria divide.[3][4] This is in contrast to mitochondrial fusion, where mitochondria elongate and form interconnected networks. An imbalance favoring fission can lead to smaller, fragmented mitochondria that are less efficient at energy production and more prone to releasing pro-apoptotic factors. At higher concentrations, palmitoylcarnitine may also contribute to a non-specific disruption of the mitochondrial membrane architecture.[5]

Intracellular Calcium Overload

A central consequence of L-Palmitoylcarnitine exposure in neurons is a significant elevation of intracellular calcium levels.[2][3][4] This calcium overload is thought to result from the compromised integrity and function of mitochondria, which are crucial for buffering intracellular calcium. Palmitoyl-DL-carnitine has been observed to impair the efficiency of intracellular calcium handling in dorsal root ganglion neurons.[6] This disruption of calcium homeostasis is a critical trigger for downstream pathological events.

Activation of Kinases and Tau Hyperphosphorylation

The sustained increase in intracellular calcium acts as a potent signaling event, leading to the activation of several kinases. Key among these in the context of L-Palmitoylcarnitine-induced neurotoxicity are:

-

Glycogen Synthase Kinase-3β (GSK-3β): A primary kinase responsible for the phosphorylation of tau protein.

-

Cyclin-Dependent Kinase 5 (CDK5): Another critical tau kinase.

-

Calpain: A calcium-dependent protease that can cleave and activate other proteins in the signaling cascade.

The activation of these kinases by L-Palmitoylcarnitine-induced calcium overload leads to the hyperphosphorylation of the microtubule-associated protein tau.[2][3][4][7] Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles, a hallmark pathology of Alzheimer's disease. The inhibition of these kinases has been shown to mitigate the L-Palmitoylcarnitine-induced increase in tau phosphorylation.[2]

Modulation of Protein Palmitoylation

Beyond the aforementioned cascade, palmitoylcarnitine can also influence another crucial post-translational modification: protein palmitoylation. This process involves the attachment of palmitic acid to cysteine residues of proteins and is vital for protein trafficking, localization, and function in neurons. Acylcarnitines are known to play a role in brain lipid synthesis and membrane stabilization.[8][9]

Quantitative Data on Palmitoylcarnitine's Neuronal Effects

The following tables summarize the available quantitative data from studies investigating the effects of palmitoylcarnitine on neuronal and related cell types.

Table 1: Effects of L-Palmitoylcarnitine on Mitochondrial Function

| Parameter | Cell Type | Concentration | Observed Effect | Reference |

| Mitochondrial Membrane Potential (ΔΨm) | Rat Ventricular Myocytes | 1 and 5 µM | Slight hyperpolarization | [10] |

| Mitochondrial Membrane Potential (ΔΨm) | Rat Ventricular Myocytes | 10 µM | Depolarization (TMRE intensity decreased to 61.9% of baseline) | [10] |

| Mitochondrial Permeability Transition Pore (mPTP) Opening | Rat Ventricular Myocytes | 10 µM | Increased opening (Calcein intensity decreased to 70.7% of baseline) | [10] |

| Reactive Oxygen Species (ROS) Generation | Rat Ventricular Myocytes | 10 µM | 3.4-fold increase over baseline | [10] |

Table 2: Effects of Palmitoylcarnitine on Intracellular Calcium

| Parameter | Cell Type | Concentration | Observed Effect | Reference |

| Intracellular Ca2+ Influx | PC3 (Prostate Cancer) Cells | 5-50 µM | Dose-dependent increase in Ca2+ influx | [11] |

| Ca2+-activated Chloride Currents | Rat Dorsal Root Ganglion Neurons | 0.01 to 1 mM | Prolonged duration, suggesting slower Ca2+ removal | [6] |

| Voltage-activated Calcium Channel Currents | Rat Dorsal Root Ganglion Neurons | 0.01 to 1 mM | Reduction in Ca2+ currents | [6] |

Table 3: L-Palmitoylcarnitine and Tau Phosphorylation

| Parameter | Cell Type | Treatment | Observed Effect | Reference |

| Tau Phosphorylation (T181, S262, PHF-1 sites) | SH-SY5Y Neuroblastoma Cells | 5 µM L-Palmitoylcarnitine | Significant increase in phosphorylation | [4][7] |

| Tau Phosphorylation (T181, S262, PHF-1 sites) | SH-SY5Y Neuroblastoma Cells | 5 µM L-Palmitoylcarnitine + 5 µM SB216763 (GSK-3β inhibitor) | Inhibition of L-Palmitoylcarnitine-induced phosphorylation | [2] |

| Tau Phosphorylation (T181, S262, PHF-1 sites) | SH-SY5Y Neuroblastoma Cells | 5 µM L-Palmitoylcarnitine + 5 µM Roscovitine (CDK5 inhibitor) | Inhibition of L-Palmitoylcarnitine-induced phosphorylation | [2] |

| Tau Phosphorylation (T181, S262, PHF-1 sites) | SH-SY5Y Neuroblastoma Cells | 5 µM L-Palmitoylcarnitine + 5 µM PD150606 (Calpain inhibitor) | Inhibition of L-Palmitoylcarnitine-induced phosphorylation | [2] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: L-Palmitoylcarnitine Signaling Pathway in Neurons.

Caption: Experimental Workflow for Investigating Palmitoylcarnitine's Neuronal Effects.

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Fission in Live Neurons

Objective: To visualize and quantify changes in mitochondrial morphology in response to L-Palmitoylcarnitine treatment.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

Glass-bottom imaging dishes

-

Complete cell culture medium

-

MitoTracker™ Red CMXRos or equivalent mitochondrial stain

-

L-Palmitoylcarnitine stock solution

-

Live-cell imaging medium

-

Confocal microscope with a live-cell imaging chamber

-

Image analysis software (e.g., ImageJ/Fiji with the MiNA plugin)

Procedure:

-

Cell Seeding: Seed neurons onto glass-bottom imaging dishes to achieve 50-70% confluency on the day of imaging. Allow cells to adhere and grow for 24-48 hours.

-

L-Palmitoylcarnitine Treatment: Prepare working solutions of L-Palmitoylcarnitine in complete cell culture medium. A dose-response experiment (e.g., 1 µM, 5 µM, 10 µM) is recommended. Include a vehicle control. Treat the cells for the desired duration (e.g., 24 hours).

-

Mitochondrial Staining: Prepare a staining solution of MitoTracker™ Red CMXRos (e.g., 100 nM) in pre-warmed complete culture medium. Remove the L-Palmitoylcarnitine-containing medium, wash the cells once with pre-warmed PBS, and add the MitoTracker™ staining solution. Incubate for 15-30 minutes at 37°C.

-

Imaging Preparation: Remove the staining solution and wash the cells twice with pre-warmed PBS. Add pre-warmed live-cell imaging medium to the dish.

-

Live-Cell Imaging: Transfer the imaging dish to the confocal microscope equipped with a live-cell imaging chamber maintained at 37°C and 5% CO2. Acquire Z-stacks to obtain a comprehensive view of the mitochondrial network.[12]

-

Data Analysis: Use image analysis software to quantify mitochondrial morphology. Key parameters to measure include mitochondrial length, aspect ratio (major axis / minor axis), and form factor (a measure of circularity and branching).[12] A decrease in length and aspect ratio, and an increase in the number of individual mitochondria, are indicative of increased fission.

Protocol 2: Measurement of Intracellular Calcium using Fura-2 AM

Objective: To measure changes in intracellular calcium concentration in neurons following treatment with Palmitoylcarnitine.

Materials:

-

Cultured neurons on glass coverslips

-

Fura-2 AM stock solution (e.g., 1 mM in dry DMSO)

-

Physiological salt solution (e.g., Tyrode's solution or HBSS), phenol red-free

-

Pluronic F-127 (optional, to aid dye loading)

-

Fluorescence microscope equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm)

-

Perfusion system

-

Palmitoylcarnitine stock solution

Procedure:

-

Dye Loading: Prepare a loading solution of 1-4 µM Fura-2 AM in the physiological salt solution.[13] Vortex vigorously. Transfer the coverslip with neurons to the loading solution and incubate at 37°C for 30-45 minutes in the dark.[13][14]

-

De-esterification: After loading, transfer the coverslip to a dish with fresh physiological salt solution and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

-

Imaging: Mount the coverslip in a perfusion chamber on the microscope stage. Continuously perfuse the cells with the physiological salt solution.

-

Baseline Measurement: Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm.

-

Stimulation: Perfuse the cells with a solution containing the desired concentration of Palmitoylcarnitine. Continue to acquire ratiometric images.

-

Data Analysis: For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). An increase in this ratio indicates an increase in intracellular calcium. The ratio values can be converted to absolute calcium concentrations using an in vitro or in vivo calibration procedure.[13][15]

Protocol 3: Quantitative Western Blot for Phosphorylated Tau

Objective: To quantify the levels of phosphorylated tau at specific epitopes in neuronal lysates after treatment with L-Palmitoylcarnitine.

Materials:

-

Cultured neurons

-

Lysis buffer supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer and system

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: phospho-specific tau antibodies (e.g., against pT181, pS262, pS396/S404) and a total tau antibody.

-

Secondary antibodies (HRP- or fluorescently-conjugated)

-

Chemiluminescent substrate or fluorescence imaging system

-

Densitometry software

Procedure:

-

Cell Lysis: After treatment with L-Palmitoylcarnitine, wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

Gel Electrophoresis and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary phospho-specific tau antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the appropriate secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, detect the signal using a chemiluminescent substrate and an imager or a fluorescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total tau or a housekeeping protein (e.g., β-actin or GAPDH).

-

Quantitative Analysis: Perform densitometric analysis of the bands using imaging software. Normalize the intensity of the phospho-tau band to the intensity of the total tau or housekeeping protein band.[16][17]

Conclusion and Future Directions

The available evidence strongly suggests that L-Palmitoylcarnitine acts as a neurotoxic agent by initiating a pathological cascade involving mitochondrial dysfunction, calcium overload, and subsequent kinase activation leading to tau hyperphosphorylation. These mechanisms provide a plausible link between dysregulated lipid metabolism and the progression of neurodegenerative diseases such as Alzheimer's disease.

However, a significant knowledge gap exists regarding the specific effects of this compound in neurons. Future research should prioritize the direct comparison of the D- and L-isomers to determine if the observed neurotoxicity is stereospecific. A deeper understanding of the enzymatic processes governing the metabolism of palmitoylcarnitine stereoisomers in the brain, particularly the selectivity of carnitine palmitoyltransferases, is also crucial. Furthermore, the development of more detailed dose-response studies and the identification of the direct molecular targets of palmitoylcarnitine will be vital for the development of therapeutic strategies aimed at mitigating its neurotoxic effects.

References

- 1. biomind.co.il [biomind.co.il]

- 2. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of palmitoyl CoA and palmitoyl carnitine on the membrane potential and Mg2+ content of rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palmitoyl-DL-carnitine has calcium-dependent effects on cultured neurones from rat dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells | PLOS One [journals.plos.org]

- 8. Acylcarnitines: role in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 16. researchgate.net [researchgate.net]

- 17. protocols.io [protocols.io]

D-Palmitoylcarnitine Chloride: A Technical Guide to its Role as a Protein Kinase C Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Palmitoylcarnitine chloride is a long-chain acylcarnitine that has garnered significant interest for its multifaceted role in cellular signaling, particularly its interaction with Protein Kinase C (PKC). Contrary to being a straightforward inhibitor, this compound acts as a sophisticated modulator of PKC activity. Its effects are context-dependent, capable of either inhibiting the enzyme's basal activity or enhancing its activation in the presence of co-factors like phorbol esters. This technical guide provides an in-depth analysis of this compound, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing its impact on key signaling pathways. This document is intended to serve as a comprehensive resource for researchers exploring its therapeutic potential and mechanism of action.

Mechanism of Action: A Dual Modulator of Protein Kinase C

This compound's interaction with Protein Kinase C is not a simple inhibitory mechanism. Instead, it functions as a lipophilic modulator, influencing the enzyme's activity based on the cellular environment.[1] In the absence of PKC activators, this compound can inhibit the basal activity of the enzyme. However, in the presence of phorbol esters, such as phorbol 12,13-dibutyrate (PDBu), it can significantly enhance PKC activity. This dual functionality suggests that this compound alters the conformation of PKC, increasing its dependency on activators.

The modulatory effect is believed to be related to its structure, possessing a long fatty acid ester, a quaternary amine, and an anionic charge.[1] It has been observed to diminish the binding of phorbol esters to PKC in some contexts, suggesting a complex interaction with the enzyme's regulatory domains.[2][3]

Quantitative Data on the Effects of this compound

Quantitative data on the direct inhibition of specific PKC isoforms by this compound is not extensively available in publicly accessible literature. However, its effects on cellular processes influenced by PKC have been quantified.

| Parameter | Cell Line | Condition | Value | Reference |

| Median Inhibitory Concentration (IC50) | HL-60 (Human promyelocytic leukemia) | Inhibition of TPA-induced cell adhesion | 1 µM | [4] |

Note: TPA (12-O-tetradecanoylphorbol-13-acetate) is a potent activator of PKC.

Signaling Pathways Modulated by this compound

This compound's modulation of PKC activity has significant downstream consequences on various signaling pathways, most notably those involved in neuronal differentiation and apoptosis.

Modulation of the PKC-GAP-43 Signaling Pathway in Neuronal Cells

In neuroblastoma cells, this compound has been shown to influence the phosphorylation of Growth Associated Protein 43 (GAP-43), a key PKC substrate involved in neuronal growth and plasticity.[5][6] Specifically, it decreases the amount of GAP-43 that co-immunoprecipitates with PKCδ, leading to reduced phosphorylation of GAP-43.[5][6] This suggests a role for this compound in modulating neuronal differentiation and neurite outgrowth.

Induction of Apoptosis through Caspase Activation

This compound has been implicated in the induction of apoptosis. Studies have shown that it can stimulate the activity of caspases, which are key executioners of apoptosis.[7][8] Specifically, palmitoylcarnitine has been found to stimulate the activity of caspases 3, 7, and 8.[7] This suggests that this compound may promote apoptosis by directly or indirectly activating the caspase cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on PKC signaling and cell viability.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is a general guideline for measuring PKC activity in the presence of this compound. It is based on the principles of in vitro kinase assays using a peptide substrate and radiolabeled ATP.

Materials:

-

Purified PKC isoforms

-

This compound solution (in appropriate solvent, e.g., DMSO)

-

PKC peptide substrate (e.g., MARCKS protein-derived peptide)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

-

Lipid vesicles (Phosphatidylserine and Diacylglycerol)

-

Phorbol esters (e.g., PDBu) for potentiation studies

-

Phosphocellulose paper

-

Stop solution (e.g., 75 mM phosphoric acid)

-

Scintillation counter and vials

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, lipid vesicles, and the PKC peptide substrate.

-

Add this compound: Add varying concentrations of this compound or vehicle control to the reaction mixtures.

-

Add PKC Enzyme: Add the purified PKC isoform to each tube and pre-incubate for 5-10 minutes at 30°C.

-

Initiate Reaction: Start the reaction by adding [γ-³²P]ATP. For potentiation studies, also add the phorbol ester at this stage.

-

Incubate: Incubate the reaction mixture at 30°C for 10-20 minutes.

-

Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immediately immersing it in the stop solution.

-

Wash: Wash the phosphocellulose papers several times with the stop solution to remove unincorporated [γ-³²P]ATP.

-

Quantify: Place the dried phosphocellulose papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of PKC inhibition or potentiation compared to the control.

Western Blot Analysis of GAP-43 Phosphorylation

This protocol outlines the steps to assess the phosphorylation status of GAP-43 in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-GAP-43 (Ser41) antibody

-

Anti-total-GAP-43 antibody

-

Anti-β-actin or GAPDH antibody (loading control)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-phospho-GAP-43, anti-total-GAP-43, and loading control) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated GAP-43 signal to the total GAP-43 and the loading control.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on cell viability.

Materials:

-

Cells and cell culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilize Formazan: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Conclusion

This compound is a fascinating molecule with a complex and nuanced role in cellular signaling. Its ability to modulate PKC activity, rather than simply inhibit it, opens up a range of possibilities for its application in research and drug development. By influencing key pathways such as those involved in neuronal plasticity and apoptosis, this compound presents a potential tool for manipulating cellular fate and function. Further research is warranted to fully elucidate the specific interactions with different PKC isoforms and to explore its therapeutic potential in various disease models. This technical guide provides a solid foundation for researchers embarking on the study of this intriguing compound.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Interaction of palmitoylcarnitine with protein kinase C in neuroblastoma NB-2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocols – Newton Lab [newtonlab.ucsd.edu]

- 4. (±)-Palmitoylcarnitine chloride, Protein kinase C (PKC) inhibitor (CAS 6865-14-1) | Abcam [abcam.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Palmitoylcarnitine modulates interaction protein kinase C delta-GAP-43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of the activity of caspases by L-carnitine and palmitoylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

D-Palmitoylcarnitine Chloride: A Technical Guide to its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Palmitoylcarnitine chloride, a long-chain acylcarnitine, is a crucial intermediate in cellular metabolism, primarily known for its role in the transport of fatty acids into the mitochondria for subsequent β-oxidation and energy production.[1][2] Beyond this fundamental metabolic function, emerging research has elucidated a spectrum of biological activities that position this compound as a significant modulator of key cellular signaling pathways. These activities include the inhibition of Protein Kinase C (PKC), induction of apoptosis, modulation of mitochondrial function, and influence on intracellular calcium signaling and pro-inflammatory pathways.[3][4][5] This technical guide provides an in-depth exploration of the multifaceted biological functions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Core Biological Functions

Role in Mitochondrial Fatty Acid Oxidation

D-Palmitoylcarnitine is an essential intermediate in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process critical for cellular energy homeostasis.[1][2] The inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoA molecules.[2] The carnitine shuttle system facilitates their transport through a series of enzymatic steps:

-

Acyl-CoA Formation: Palmitic acid is first activated in the cytoplasm to form palmitoyl-CoA.[2]

-

Palmitoylcarnitine Formation: Carnitine palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane, catalyzes the transfer of the palmitoyl group from palmitoyl-CoA to L-carnitine, forming D-palmitoylcarnitine.[6]

-

Translocation: The newly formed D-palmitoylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[2]

-

Palmitoyl-CoA Regeneration: Once inside the matrix, carnitine palmitoyltransferase II (CPT2) converts D-palmitoylcarnitine back to palmitoyl-CoA and L-carnitine.[1]

-

β-Oxidation: The regenerated palmitoyl-CoA can then enter the β-oxidation pathway to produce acetyl-CoA, which subsequently fuels the tricarboxylic acid (TCA) cycle for ATP production.[1][2]

Inhibition of Protein Kinase C (PKC)

This compound is a recognized inhibitor of Protein Kinase C (PKC), a family of protein kinases that plays a crucial role in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[3][7] Studies have shown that palmitoylcarnitine can inhibit PKC activity in a dose-dependent manner.[3] This inhibition is uncompetitive and involves diminishing the binding of phorbol esters, which are potent PKC activators.[3][8] The inhibitory effect of palmitoylcarnitine on PKC can lead to the promotion of cell differentiation and inhibition of proliferation in certain cell types, such as neuroblastoma cells.[3][9]

Effects on Cellular Processes

Induction of Apoptosis

D-Palmitoylcarnitine has been demonstrated to induce apoptosis in various cancer cell lines, including liver and colorectal cancer cells.[10][11][12] The pro-apoptotic effects appear to be selective for cancer cells, with non-transformed cells showing resistance.[11][12] The mechanism of apoptosis induction is multifaceted and involves:

-

Mitochondrial-Mediated Pathway: Palmitoylcarnitine can trigger mitochondria-mediated apoptosis by increasing the mitochondrial respiration rate, leading to the production of reactive oxygen species (ROS).[10][11] This oxidative stress can subsequently activate caspase cascades.

-

Caspase Activation: Studies have shown that D-palmitoylcarnitine stimulates the activity of caspases, including caspase-3, -7, and -8.[10][13] L-carnitine, in contrast, can inhibit caspase activity, suggesting that the balance between carnitine and its acylated forms is crucial in regulating apoptosis.[13]

A synergistic anti-tumor effect has been observed when D-palmitoylcarnitine is combined with other therapeutic agents like dasatinib in liver cancer cells.[10]

Modulation of Mitochondrial Function

The effects of D-palmitoylcarnitine on mitochondrial function are concentration-dependent.[5][14]

-

Low Concentrations (1-5 µM): At lower concentrations, D-palmitoylcarnitine can cause a slight hyperpolarization of the mitochondrial membrane potential (Δψm) without opening the mitochondrial permeability transition pore (mPTP).[5]

-

High Concentrations (10 µM): Higher concentrations lead to depolarization of Δψm, opening of the mPTP, and a significant increase in the generation of reactive oxygen species (ROS).[5]

This dose-dependent effect highlights the delicate balance of acylcarnitine levels required for normal mitochondrial function. Excessive accumulation can lead to mitochondrial dysfunction and cellular stress.[5]

Influence on Calcium Signaling and Pro-inflammatory Pathways

D-Palmitoylcarnitine can modulate intracellular calcium (Ca²⁺) levels and influence pro-inflammatory signaling.[4][15] In certain cell types, such as prostate cancer cells, high levels of palmitoylcarnitine can induce a rapid influx of Ca²⁺.[4] This effect on calcium homeostasis can, in turn, impact various downstream signaling pathways.

Furthermore, elevated levels of palmitoylcarnitine have been associated with an increased expression and secretion of the pro-inflammatory cytokine IL-6 in prostate cancer cells.[4][16] This suggests a potential role for D-palmitoylcarnitine in mediating inflammatory responses in pathological conditions.[4]

Quantitative Data Summary

| Biological Effect | Cell Type | Concentration | Observation | Reference |

| PKC Inhibition | Neuroblastoma NB-2a cells | Dose-dependent | Inhibition of phorbol ester-stimulated PKC activity. | [3] |

| Apoptosis Induction | HT29 colorectal adenocarcinoma cells | 50 µM, 100 µM | Decreased cell survival at 24 and 48 hours. | [11] |

| HepG2 liver cancer cells | 100 µM (in combination) | Synergistic reduction in cell viability with dasatinib. | [10] | |

| Mitochondrial Membrane Potential | Rat ventricular myocytes | 1 and 5 µM | Slight hyperpolarization of Δψm. | [5] |

| Rat ventricular myocytes | 10 µM | Depolarization of Δψm. | [5] | |

| mPTP Opening | Rat ventricular myocytes | 10 µM | Opening of the mitochondrial permeability transition pore. | [5] |

| ROS Generation | Rat ventricular myocytes | 10 µM | 3.4-fold increase in ROS generation. | [5] |

| Calcium Influx | PC3 prostate cancer cells | High levels | Rapid influx of Ca²⁺. | [4] |

| IL-6 Secretion | PC3 prostate cancer cells | High levels | Increased gene expression and secretion of IL-6. | [4] |

Experimental Protocols

PKC Activity Assay

Objective: To measure the effect of this compound on Protein Kinase C (PKC) activity.

Methodology (adapted from[3]):

-

Cell Culture: Neuroblastoma NB-2a cells are cultured in appropriate media.

-

Cell Treatment: Cells are exposed to varying concentrations of this compound in the presence or absence of a PKC activator, such as phorbol 12-myristate-13-acetate (PMA).

-

Cell Lysis: After treatment, cells are harvested and lysed to extract cellular proteins.

-

PKC Immunoprecipitation (Optional): Specific PKC isozymes can be immunoprecipitated using corresponding antibodies.

-

Kinase Assay: The kinase activity is measured by incubating the cell lysates or immunoprecipitated PKC with a specific PKC peptide substrate and [γ-³²P]ATP.

-

Quantification: The incorporation of ³²P into the substrate is quantified using scintillation counting or autoradiography, reflecting the PKC activity.

Apoptosis Assay (Caspase Activity)

Objective: To determine the effect of this compound on caspase-mediated apoptosis.

Methodology (adapted from[12]):

-

Cell Culture: Cancer cell lines (e.g., HT-29) and non-transformed control cells are cultured.

-

Cell Treatment: Cells are treated with different concentrations of this compound for specific time periods.

-

Cell Lysis: Cells are lysed to release cellular contents.

-

Caspase-3 Activity Measurement: A fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) is added to the cell lysates.

-

Fluorometric Analysis: The cleavage of the substrate by active caspase-3 releases a fluorescent molecule, which is quantified using a fluorometer. The fluorescence intensity is proportional to the caspase-3 activity.

Mitochondrial Membrane Potential (Δψm) Measurement

Objective: To assess the impact of this compound on mitochondrial membrane potential.

Methodology (adapted from[5]):

-

Cell Preparation: Isolated cells (e.g., rat ventricular myocytes) are permeabilized with saponin.

-

Fluorescent Dye Loading: Cells are loaded with a potentiometric fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in mitochondria in a membrane potential-dependent manner.

-

Cell Treatment: Permeabilized cells are perfused with solutions containing different concentrations of this compound.

-

Confocal Microscopy: The fluorescence intensity of TMRE is monitored over time using a laser scanning confocal microscope. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

Conclusion and Future Directions

This compound is a molecule with a profound and diverse range of biological functions that extend far beyond its classical role in fatty acid metabolism. Its ability to inhibit PKC, induce apoptosis in cancer cells, and modulate mitochondrial function and calcium signaling underscores its potential as a therapeutic agent or a lead compound for drug development. The concentration-dependent nature of its effects highlights the importance of maintaining cellular acylcarnitine homeostasis.

Future research should focus on further elucidating the specific molecular targets of this compound and the downstream signaling cascades it modulates. Investigating its in vivo efficacy and safety in preclinical models of cancer and other diseases characterized by metabolic dysregulation will be crucial for translating the current body of knowledge into clinical applications. The development of selective agonists or antagonists for the observed biological activities could also open new avenues for therapeutic intervention.

References

- 1. Human Metabolome Database: Showing metabocard for Palmitoylcarnitine (HMDB0000222) [hmdb.ca]

- 2. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]

- 3. Interaction of palmitoylcarnitine with protein kinase C in neuroblastoma NB-2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 7. biocompare.com [biocompare.com]

- 8. researchgate.net [researchgate.net]

- 9. Palmitoylcarnitine modulates interaction protein kinase C delta-GAP-43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Increased carnitine-dependent fatty acid uptake into mitochondria of human colon cancer cells induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of the activity of caspases by L-carnitine and palmitoylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]

- 15. caymanchem.com [caymanchem.com]

- 16. Accumulation of Palmitoylcarnitine and Its Effect on Pro-Inflammatory Pathways and Calcium Influx in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Effects of D-Palmitoylcarnitine Chloride on Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Palmitoylcarnitine chloride, a long-chain acylcarnitine, is an endogenous metabolite that plays a crucial role in fatty acid metabolism. Beyond its metabolic functions, a growing body of evidence reveals its significant impact on various cellular signaling pathways. This technical guide provides an in-depth analysis of the effects of this compound on key signaling cascades, including its well-documented role as a Protein Kinase C (PKC) inhibitor, its influence on intracellular calcium homeostasis, its effects on mitochondrial function and the generation of reactive oxygen species (ROS), and its involvement in pro-inflammatory and apoptotic processes. This document synthesizes quantitative data from multiple studies into structured tables for comparative analysis, presents detailed experimental protocols for key assays, and utilizes Graphviz diagrams to visually represent the complex signaling networks and experimental workflows discussed.

Introduction to this compound

D-Palmitoylcarnitine is an ester derivative of carnitine, essential for the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production.[1] It is formed from palmitoyl-CoA and L-carnitine by the enzyme carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane.[2] Palmitoylcarnitine is then translocated across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT), where it is converted back to palmitoyl-CoA by CPTII.[1] Under certain pathological conditions, such as ischemia and metabolic disorders, the concentration of long-chain acylcarnitines, including palmitoylcarnitine, can increase significantly, leading to profound effects on cellular function.[3] This guide focuses on the chloride salt form, this compound, which is commonly used in experimental settings.

Effects on Protein Kinase C (PKC) Signaling

This compound is widely recognized as an inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[4]

Mechanism of PKC Inhibition

Palmitoylcarnitine has been shown to inhibit the phorbol ester-stimulated activity of PKC.[5] This inhibition is associated with a dose-dependent decrease in the phosphorylation of conventional and novel PKC isozymes, primarily on serine residues.[5] The interaction appears to be uncompetitive with phorbol esters, suggesting that palmitoylcarnitine may not directly compete for the diacylglycerol/phorbol ester binding site.[5] Instead, it may interfere with the interaction between PKC and its receptor for activated C-kinase (RACK). Furthermore, palmitoylcarnitine has been observed to decrease the amount of GAP-43, a PKC substrate, in complex with PKCδ.[6]

Quantitative Data on PKC Inhibition

| Cell Type | PKC Isoform(s) | This compound Concentration | Observed Effect | Reference(s) |

| Neuroblastoma NB-2a cells | Conventional and Novel Isoforms | Dose-dependent | Dramatic decrease in phosphorylation on serine residues. | [5] |

| Neuroblastoma NB-2a cells | PKCδ | Not specified | Decreased amount of GAP-43 in complex with PKCδ. | [6] |

| Pancreatic acini | Ca2+- and phospholipid-dependent kinase activity | Not specified | Inhibition of kinase activity in soluble and particulate fractions. | [7] |

Signaling Pathway Diagram

Modulation of Intracellular Calcium Signaling

This compound exerts complex, concentration-dependent effects on intracellular calcium ([Ca2+]i) homeostasis.

Effects on Calcium Influx and Handling

In prostate cancer cells (PC3), palmitoylcarnitine has been shown to induce a rapid and dose-responsive influx of Ca2+.[8][9] This effect was not observed in normal prostate cells (PNT1A) or other prostate cancer cell lines (DU145, BPH-1), suggesting cell-type specific responses.[8] In cultured dorsal root ganglion neurons, palmitoyl-DL-carnitine reduced voltage-activated Ca2+ currents and prolonged Ca2+-activated Cl- currents, indicating a reduced efficiency of intracellular Ca2+ handling.[3] It can also directly activate Ca2+ channels.[4]

Quantitative Data on Calcium Signaling

| Cell Type | This compound Concentration | Observed Effect on [Ca2+]i | Reference(s) |

| PC3 Prostate Cancer Cells | 5-50 µM | Dose-responsive increase in Ca2+ influx. | [8] |

| PNT1A, BPH-1, DU145 Prostate Cells | 5-50 µM | No significant Ca2+ influx. | [8] |

| Rat Dorsal Root Ganglion Neurons | 0.01-1 mM | Reduced voltage-activated Ca2+ currents. | [3] |

| Rat Cortical Membranes | IC50: 120 ± 1 µM ([3H]-nitrendipine binding) | Inhibition of ligand binding to Ca2+ channels. | [4] |

| Rat Cortical Membranes | IC50: 95 ± 17 µM ([3H]-verapamil binding) | Inhibition of ligand binding to Ca2+ channels. | [4] |

| Rat Cortical Membranes | IC50: 120 ± 15 µM ([3H]-diltiazem binding) | Inhibition of ligand binding to Ca2+ channels. | [4] |

Signaling Pathway Diagram

Impact on Mitochondrial Function

This compound has profound, concentration-dependent effects on mitochondrial function, including membrane potential and the production of reactive oxygen species (ROS).

Mitochondrial Membrane Potential (ΔΨm)

In rat ventricular myocytes, lower concentrations (1 and 5 µM) of palmitoylcarnitine caused a slight hyperpolarization of the mitochondrial membrane potential, while a higher concentration (10 µM) led to depolarization.[9] In isolated rat heart mitochondria, palmitoylcarnitine at concentrations above 50 nmoles/mg protein induced a fall in transmembrane potential.[6]

Reactive Oxygen Species (ROS) Production

The increase in mitochondrial ROS production appears to be a key consequence of elevated palmitoylcarnitine levels. In rat ventricular myocytes, a high concentration (10 µM) of palmitoylcarnitine significantly increased ROS generation.[9]

Quantitative Data on Mitochondrial Effects

| Cell/Organelle | This compound Concentration | Effect on ΔΨm | Effect on ROS Production | Reference(s) |

| Rat Ventricular Myocytes | 1 and 5 µM | Slight hyperpolarization (TMRE intensity increased to 115.5 ± 5.4% and 110.7 ± 1.6% of baseline) | Not significant | [9] |

| Rat Ventricular Myocytes | 10 µM | Depolarization (TMRE intensity decreased to 61.9 ± 12.2% of baseline) | Increased (DCF intensity increased to 3.4 ± 0.3-fold of baseline) | [9] |

| Rat Heart Mitochondria | > 50 nmoles/mg protein | Depolarization | Not specified | [6] |

Experimental Workflow Diagram

Role in Apoptosis and Pro-inflammatory Signaling

The accumulation of this compound has been linked to the induction of apoptosis and the activation of pro-inflammatory pathways.

Induction of Apoptosis

In liver cancer cells, palmitoylcarnitine, in combination with dasatinib, has been shown to induce caspase-dependent apoptosis.[7] This is associated with mitochondrial membrane depolarization and increased production of H2O2.[7]

Pro-inflammatory Effects

In prostate cancer cells (PC3), high concentrations of palmitoylcarnitine (50 µM) significantly increased the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6).[8][10] This effect was not observed in normal prostate cells.[8]

Signaling Pathway Diagram

Experimental Protocols

Measurement of Intracellular Calcium ([Ca2+]i)

-

Cell Preparation: Culture cells to 70-80% confluency. Harvest cells and resuspend in a suitable buffer (e.g., HBSS).

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) at a final concentration of 2-5 µM for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with buffer to remove extracellular dye.

-

Measurement: Resuspend cells in buffer and measure fluorescence using a fluorometer or a fluorescence microscope equipped for ratiometric imaging (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).

-

Treatment: Establish a baseline fluorescence reading, then add this compound at the desired concentration and continue recording to observe changes in [Ca2+]i.

-

Controls: Use a vehicle control (e.g., DMSO) and a positive control for calcium influx (e.g., ionomycin or thapsigargin).

Assessment of Mitochondrial Membrane Potential (ΔΨm)

-

Cell Preparation: Seed cells in a multi-well plate and allow them to adhere.

-

Treatment: Treat cells with various concentrations of this compound for the desired duration.

-

Dye Staining: Incubate the cells with a potentiometric fluorescent dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.

-

TMRE: Use at a concentration of 25-100 nM for 15-30 minutes at 37°C.

-

JC-1: Use at a concentration of 1-5 µg/mL for 15-30 minutes at 37°C.

-

-

Imaging/Measurement:

-

For TMRE, measure the fluorescence intensity using a fluorescence microscope or plate reader (excitation ~549 nm, emission ~575 nm). A decrease in fluorescence indicates depolarization.

-

For JC-1, measure the ratio of red fluorescence (J-aggregates in healthy mitochondria, ~590 nm emission) to green fluorescence (monomers in depolarized mitochondria, ~529 nm emission). A decrease in the red/green ratio indicates depolarization.

-

-

Controls: Include a vehicle control and a positive control for mitochondrial depolarization (e.g., FCCP or CCCP).

Detection of Intracellular Reactive Oxygen Species (ROS)

-

Cell Preparation: Culture cells in a multi-well plate.

-

Treatment: Treat cells with this compound.

-

Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), at a concentration of 5-10 µM for 30 minutes at 37°C. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

-

Measurement: Measure the fluorescence intensity of DCF using a fluorescence microscope or plate reader (excitation ~488 nm, emission ~525 nm).

-

Controls: Use a vehicle control and a positive control for ROS induction (e.g., H2O2 or menadione).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Preparation and Treatment: Culture and treat cells with this compound.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Controls: Include unstained cells, cells stained with only Annexin V, and cells stained with only PI as controls.

Conclusion

This compound is a bioactive lipid metabolite with diverse and potent effects on key cellular signaling pathways. Its ability to inhibit PKC, modulate intracellular calcium, disrupt mitochondrial function, and promote apoptosis and inflammation underscores its potential significance in both physiological and pathological contexts. The concentration-dependent and cell-type-specific nature of its effects highlights the complexity of its biological actions. This technical guide provides a comprehensive overview for researchers and professionals in drug development, offering a foundation for further investigation into the therapeutic and toxicological implications of this compound and its role in cellular signaling. The provided data, diagrams, and protocols serve as a valuable resource for designing and interpreting experiments aimed at elucidating the intricate mechanisms governed by this important endogenous molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of DHHC20-Mediated EGFR Palmitoylation Creates a Dependence on EGFR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. devtoolsdaily.com [devtoolsdaily.com]

- 6. Effects of palmitoyl CoA and palmitoyl carnitine on the membrane potential and Mg2+ content of rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of epidermal growth factor binding in rat pancreatic acini by palmitoyl carnitine: evidence for Ca2+ and protein kinase C independent regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Palmitoylcarnitine regulates estrification of lipids and promotes palmitoylation of GAP-43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: D-Palmitoylcarnitine Chloride and the Mitochondrial Permeability Transition Pore

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

D-Palmitoylcarnitine, an ester derivative of carnitine, plays a crucial role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1] However, an accumulation of this metabolite, particularly under pathological conditions such as ischemia, can have deleterious effects on mitochondrial integrity. This technical guide provides a comprehensive overview of the current understanding of the relationship between D-Palmitoylcarnitine chloride and the mitochondrial permeability transition pore (mPTP). It delves into the quantitative effects of D-Palmitoylcarnitine on mitochondrial function, details the experimental protocols for investigating these effects, and visually represents the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of mitochondrial biology, metabolic diseases, and drug development.

Introduction: The Role of D-Palmitoylcarnitine in Mitochondrial Function

Carnitine and its acyl esters are essential for the mitochondrial oxidation of long-chain fatty acids. The carnitine palmitoyltransferase (CPT) system, comprising CPT1 on the outer mitochondrial membrane and CPT2 on the inner mitochondrial membrane, facilitates the transport of fatty acids across the mitochondrial membranes.[2][3] D-Palmitoylcarnitine is formed when the palmitoyl group from palmitoyl-CoA is transferred to carnitine by CPT1.[1][2] It is then transported across the inner mitochondrial membrane in exchange for free carnitine by the carnitine-acylcarnitine translocase.[1] Inside the mitochondrial matrix, CPT2 converts palmitoylcarnitine back to palmitoyl-CoA, which then enters the β-oxidation pathway to generate acetyl-CoA for the Krebs cycle and subsequent ATP production.[1]

While indispensable for normal metabolism, dysregulation of fatty acid oxidation and the accumulation of long-chain acylcarnitines like palmitoylcarnitine have been implicated in various pathologies, including cardiovascular diseases and metabolic syndrome.[4] One of the key mechanisms underlying the toxicity of elevated palmitoylcarnitine levels is the induction of the mitochondrial permeability transition pore (mPTP).

The mPTP is a non-specific, high-conductance channel that can form in the inner mitochondrial membrane under conditions of cellular stress, such as high levels of matrix Ca2+ and oxidative stress.[5][6] The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential (Δψm), uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death.[5]

Quantitative Effects of D-Palmitoylcarnitine on Mitochondrial Parameters

The interaction of D-Palmitoylcarnitine with mitochondria exhibits a dose-dependent duality. At lower concentrations, it can stimulate mitochondrial respiration, while higher concentrations are demonstrably detrimental. The following tables summarize the key quantitative data from studies investigating the effects of palmitoyl-L-carnitine on mitochondrial function.

Table 1: Effects of Palmitoyl-L-carnitine on Mitochondrial Membrane Potential (Δψm) in Rat Ventricular Myocytes [7][8][9]

| Concentration of Pal-car | Change in TMRE Intensity (% of baseline) | Effect on Δψm |

| 1 µM | 115.5 ± 5.4% | Slight hyperpolarization |

| 5 µM | 110.7 ± 1.6% | Slight hyperpolarization |

| 10 µM | 61.9 ± 12.2% | Significant depolarization |

TMRE (Tetramethylrhodamine, ethyl ester) is a fluorescent dye used to measure Δψm. An increase in TMRE intensity indicates hyperpolarization, while a decrease signifies depolarization.

Table 2: Effects of Palmitoyl-L-carnitine on mPTP Opening in Rat Ventricular Myocytes [8][9]

| Concentration of Pal-car | Change in Calcein Intensity (% of baseline) | mPTP Status |

| 1 µM | 95.4 ± 2.9% | No significant opening |

| 10 µM | 70.7 ± 2.8% | Significant opening |

| 10 µM + Cyclosporin A (0.1 µM) | 84.5 ± 0.2% | Attenuated opening |

Calcein AM is a fluorescent dye that is quenched by Co2+ in the cytoplasm but fluoresces within the mitochondria. A decrease in mitochondrial calcein fluorescence indicates mPTP opening and leakage of the dye.

Table 3: Effects of Palmitoyl-L-carnitine on Reactive Oxygen Species (ROS) Generation in Rat Ventricular Myocytes [7][9]

| Concentration of Pal-car | Change in DCF Fluorescence (fold of baseline) | ROS Production |

| 1 µM | 1.6 ± 0.2 | Modest increase |

| 10 µM | 3.4 ± 0.3 | Rapid and large increase |

DCF (2',7'-dichlorofluorescein) is a fluorescent probe used to detect intracellular ROS. An increase in DCF fluorescence indicates increased ROS production.

Table 4: Effects of Palmitoyl Carnitine and Palmitoyl CoA on Rat Heart Mitochondria [10]

| Compound | Concentration (nmoles/mg protein) | Effect |

| Palmitoyl Carnitine | > 50 | Fall in transmembrane potential and loss of endogenous Mg2+ |

| Palmitoyl CoA | > 20 | Fall in transmembrane potential and loss of endogenous Mg2+ |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on mitochondrial function.

Isolation of Mitochondria from Rodent Heart Tissue

This protocol is adapted from established methods for isolating functional mitochondria.[11][12]

Materials:

-

Mitochondria Isolation Buffer (MIB): 250 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

-

Homogenization Buffer: MIB supplemented with a protease inhibitor cocktail.

-

Dounce homogenizer.

-

Refrigerated centrifuge.

Procedure:

-

Excise the heart from a euthanized rodent and place it in ice-cold MIB.

-

Mince the heart tissue into small pieces using scissors.

-

Transfer the minced tissue to a pre-chilled Dounce homogenizer with 10 volumes of ice-cold Homogenization Buffer.

-

Homogenize the tissue with 10-15 strokes of the loose pestle, followed by 10-15 strokes of the tight pestle.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[12]

-

Carefully collect the supernatant and centrifuge it at 8,000 x g for 15 minutes at 4°C to pellet the mitochondria.[12]

-

Discard the supernatant and resuspend the mitochondrial pellet in MIB.

-

Repeat the centrifugation step (step 6) to wash the mitochondria.

-

Resuspend the final mitochondrial pellet in a minimal volume of MIB and determine the protein concentration using a standard method (e.g., BCA assay).

-

Keep the isolated mitochondria on ice and use them for experiments within a few hours.

Measurement of Mitochondrial Membrane Potential (Δψm)

This protocol utilizes the fluorescent dye Tetramethylrhodamine, ethyl ester (TMRE).[7]

Materials:

-

Isolated mitochondria or permeabilized cells.

-

TMRE stock solution (in DMSO).

-

Respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 1 mM EGTA, 10 mM HEPES, pH 7.4).

-

Fluorometer or fluorescence microscope.

Procedure:

-

Resuspend the isolated mitochondria or permeabilized cells in respiration buffer at a final protein concentration of 0.5-1 mg/mL.

-

Add TMRE to a final concentration of 10 nM.[7]

-

Incubate for 10-15 minutes at 37°C to allow the dye to accumulate in the mitochondria.

-

Measure the baseline fluorescence using an excitation wavelength of ~543 nm and an emission wavelength of ~560 nm.[7]

-

Add this compound at the desired concentrations.

-

Record the change in fluorescence over time. A decrease in fluorescence indicates mitochondrial depolarization.

-

As a positive control for depolarization, add a mitochondrial uncoupler such as FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).

Assessment of mPTP Opening using the Calcein-AM Assay

This method relies on the release of the fluorescent dye calcein from mitochondria upon mPTP opening.[9]

Materials:

-

Isolated mitochondria or cells.

-

Calcein-AM stock solution (in DMSO).

-

CoCl2 (cobalt chloride) solution.

-

Respiration buffer.

-

Fluorometer or fluorescence microscope.

Procedure:

-

Load cells with 1 µM Calcein-AM for 25-30 minutes at 37°C.[9] For isolated mitochondria, they can be loaded similarly.

-

Wash the cells or mitochondria to remove excess Calcein-AM.

-

Add CoCl2 to the extracellular medium (for cells) or the respiration buffer (for isolated mitochondria) to quench the cytosolic/extramitochondrial calcein fluorescence.

-

Measure the baseline mitochondrial calcein fluorescence (excitation ~490 nm, emission ~520 nm).

-

Add this compound at various concentrations.

-

Monitor the decrease in mitochondrial fluorescence over time, which indicates the opening of the mPTP and the leakage of calcein.

-

As a positive control for mPTP opening, add a known inducer like Ca2+ and phosphate.

-

To confirm the involvement of the mPTP, pre-incubate the sample with an inhibitor such as Cyclosporin A (0.1 µM) before adding this compound.[9]

Measurement of Mitochondrial Swelling

Mitochondrial swelling is a hallmark of mPTP opening and can be measured by monitoring the change in light scattering at 540 nm.[11]

Materials:

-

Isolated mitochondria.

-

Swelling buffer (e.g., 125 mM KCl, 20 mM HEPES, pH 7.2).

-

Spectrophotometer capable of measuring absorbance at 540 nm.

Procedure:

-

Resuspend isolated mitochondria in the swelling buffer to a final concentration of approximately 0.5 mg/mL.

-

Place the mitochondrial suspension in a cuvette in the spectrophotometer and record the baseline absorbance at 540 nm.

-

Induce mPTP opening by adding this compound.

-

Monitor the decrease in absorbance over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).

-

A known inducer of mPTP, such as a high concentration of Ca2+, can be used as a positive control.

Signaling Pathways and Mechanisms

The induction of the mPTP by D-Palmitoylcarnitine is a multifaceted process involving the interplay of several key factors, including increased reactive oxygen species (ROS) production and calcium (Ca2+) overload.

The Role of Reactive Oxygen Species (ROS)

High concentrations of palmitoylcarnitine lead to a significant increase in mitochondrial ROS production.[7][9] This is likely due to the over-reduction of the electron transport chain as a result of excessive fatty acid oxidation. The generated ROS can then directly oxidize critical protein thiols within the mPTP complex, sensitizing it to opening.

Calcium Overload

Elevated intracellular calcium is a primary trigger for mPTP opening.[5] Palmitoylcarnitine has been shown to induce an increase in intracellular calcium levels.[13][14] This calcium can be taken up by the mitochondria via the mitochondrial calcium uniporter (MCU). The accumulation of calcium in the mitochondrial matrix, especially in the presence of oxidative stress, dramatically increases the probability of mPTP opening.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by elevated levels of D-Palmitoylcarnitine, leading to the opening of the mitochondrial permeability transition pore.

Caption: Signaling pathway of D-Palmitoylcarnitine-induced mPTP opening.

Experimental Workflow for Investigating D-Palmitoylcarnitine Effects

The following diagram outlines a logical workflow for researchers investigating the impact of D-Palmitoylcarnitine on mitochondrial function and mPTP opening.

Caption: Experimental workflow for studying D-Palmitoylcarnitine and mPTP.

Conclusion and Future Directions

This compound holds a critical but precarious position in cellular metabolism. While essential for energy production, its accumulation can trigger a cascade of events leading to mitochondrial dysfunction through the opening of the mitochondrial permeability transition pore. The dose-dependent nature of its effects underscores the importance of tightly regulated fatty acid metabolism.

For researchers and drug development professionals, understanding the mechanisms by which D-Palmitoylcarnitine induces mPTP opening offers several avenues for therapeutic intervention. Targeting the upstream events, such as inhibiting excessive ROS production or modulating intracellular calcium signaling, could prove beneficial in mitigating the detrimental effects of palmitoylcarnitine accumulation in diseases characterized by metabolic stress. Furthermore, the development of high-throughput screens based on the experimental protocols outlined in this guide could facilitate the discovery of novel compounds that protect against mPTP-mediated cell death.

Future research should focus on elucidating the precise molecular components of the mPTP that are targeted by ROS and the exact mechanisms by which palmitoylcarnitine elevates intracellular calcium. A deeper understanding of these processes will be pivotal in designing targeted therapies for a range of metabolic and cardiovascular diseases.

References

- 1. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]

- 2. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 3. The Role of Carnitine Palmitoyl Transferase 2 in the Progression of Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identifying Compounds that Induce Opening of the Mitochondrial Permeability Transition Pore in Isolated Rat Liver Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mitochondrial permeability transition pore? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]

- 8. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Effects of palmitoyl CoA and palmitoyl carnitine on the membrane potential and Mg2+ content of rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multi-parameter Measurement of the Permeability Transition Pore Opening in Isolated Mouse Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Physiological Relevance of D-Palmitoylcarnitine Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Palmitoylcarnitine chloride is the D-enantiomer of palmitoylcarnitine, a critical intermediate in the mitochondrial transport of long-chain fatty acids for β-oxidation. While the L-isomer, L-Palmitoylcarnitine, is a well-studied, endogenous metabolite essential for cellular energy metabolism, the physiological relevance of this compound is not well-established and it is generally considered to be biologically inactive in the canonical fatty acid oxidation pathway. In fact, D-carnitine and its esters can act as competitive inhibitors of the enzymes and transporters involved in L-carnitine metabolism, potentially leading to detrimental physiological effects.

This technical guide provides a comprehensive overview of the known physiological roles of palmitoylcarnitine, with the understanding that the vast majority of available research has been conducted on the L-isomer or unspecified mixtures of isomers. This information is presented to offer a foundational understanding of the biological systems in which this compound might exert effects, likely through inhibitory or off-target mechanisms. We will delve into its role in cellular metabolism, mitochondrial function, signaling pathways, and its implications in various disease states. Detailed experimental protocols and quantitative data from key studies are provided to aid researchers in designing and interpreting their own investigations.

The Role of Carnitine Isomers in Fatty Acid Metabolism

L-carnitine is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1][2] This process, known as the carnitine shuttle, involves three key components:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the esterification of long-chain fatty acyl-CoAs (like Palmitoyl-CoA) to L-carnitine, forming acylcarnitines such as L-Palmitoylcarnitine.[3][4]

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of acylcarnitines into the mitochondrial matrix in exchange for free L-carnitine.[5]

-

Carnitine Palmitoyltransferase II (CPT2): Situated on the inner mitochondrial membrane, CPT2 converts the acylcarnitine back to the fatty acyl-CoA and free L-carnitine within the mitochondrial matrix.[5][6] The regenerated fatty acyl-CoA can then enter the β-oxidation spiral.

The D-isomers of carnitine and its acyl-derivatives are not recognized as substrates for this transport system. Moreover, D-carnitine can competitively inhibit CPT1, thereby impairing fatty acid oxidation. This highlights the stereospecificity of the carnitine shuttle and underscores the importance of distinguishing between the L- and D-enantiomers in physiological studies.

References

- 1. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for Palmitoylcarnitine (HMDB0000222) [hmdb.ca]

- 3. Frontiers | Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? [frontiersin.org]

- 4. Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Reactome | CPT2 converts acylcarnitine to acyl-CoA [reactome.org]

The Amphipathic Modulator: An In-depth Technical Guide to D-Palmitoylcarnitine Chloride's Role in the Membrane Lipid Environment

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Palmitoylcarnitine chloride (PCC), a long-chain acylcarnitine, is an amphipathic molecule with significant and complex interactions with the membrane lipid environment. This technical guide provides a comprehensive overview of the current understanding of PCC's role in modulating membrane biophysical properties, its influence on membrane-associated signaling pathways, and its effects on cellular function and viability. We present a synthesis of quantitative data from multiple studies, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved in investigating PCC's membrane interactions. This document is intended to serve as a core resource for researchers and professionals in drug development exploring the multifaceted activities of this compound.

Introduction

This compound is an endogenous metabolite that plays a crucial role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. However, at elevated concentrations, PCC exhibits profound effects on the lipid bilayers of cellular membranes, altering their structure and function. As an amphipathic molecule, PCC partitions into lipid membranes, leading to changes in fluidity, permeability, and the function of embedded proteins. These membrane-perturbing properties are linked to a range of physiological and pathological processes, including cellular toxicity and the modulation of signaling cascades. Understanding the precise mechanisms of PCC's interaction with the membrane lipid environment is critical for elucidating its biological roles and for harnessing its therapeutic or addressing its toxicological potential.

Modulation of Membrane Biophysical Properties

PCC's insertion into the lipid bilayer disrupts the packing of phospholipids, leading to significant alterations in the physical properties of the membrane.

Membrane Fluidity

PCC has been shown to alter the fluidity of erythrocyte membranes. This effect is attributed to its detergent-like properties, which disrupt the ordered arrangement of lipid acyl chains[1]. The change in membrane fluidity can be quantified by measuring the order parameter 'S' using electron spin resonance (ESR) spectroscopy with spin labels like 5-doxylstearic acid. While studies have confirmed this effect, specific quantitative data for the change in the order parameter 'S' upon PCC treatment were not available in the reviewed literature.

Membrane Permeability and Integrity